molecular formula C16H16N2O4 B2423660 N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide CAS No. 478040-50-5

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide

Cat. No.: B2423660
CAS No.: 478040-50-5
M. Wt: 300.314
InChI Key: MAJYFSCAILRNTF-UHFFFAOYSA-N
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Description

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide is an organic compound that features both a hydroxyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(1-hydroxy-3-phenylpropan-2-yl)acetamide
  • N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide

Comparison: N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a hydroxyl group and a nitrobenzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the nitro group can undergo reduction to form an amine, which is not possible in N-(1-hydroxy-3-phenylpropan-2-yl)acetamide.

Properties

IUPAC Name

N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-11-14(9-12-5-2-1-3-6-12)17-16(20)13-7-4-8-15(10-13)18(21)22/h1-8,10,14,19H,9,11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJYFSCAILRNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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